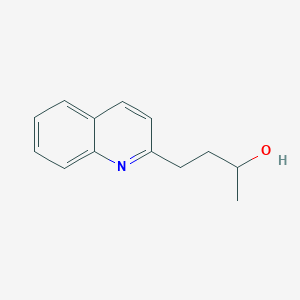
3-(Pyrrolidin-3-yl)prop-2-ynoicacid,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its unique structure, which includes a pyrrolidine ring and a propynoic acid moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)prop-2-ynoic acid typically involves the reaction of pyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyrrolidin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, NaH, K2CO3
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated derivatives, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
3-(Pyrrolidin-3-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of 3-(pyrrolidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
3-(Pyrrolidin-1-yl)propanoic acid: Similar but lacks the propynoic acid moiety.
Uniqueness
3-(Pyrrolidin-3-yl)prop-2-ynoic acid is unique due to its combination of a pyrrolidine ring and a propynoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H10F3NO4 |
|---|---|
Peso molecular |
253.17 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-ylprop-2-ynoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO2.C2HF3O2/c9-7(10)2-1-6-3-4-8-5-6;3-2(4,5)1(6)7/h6,8H,3-5H2,(H,9,10);(H,6,7) |
Clave InChI |
PMLKVVGAUQEAPK-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C#CC(=O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)

![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)
![(4r,7r)-1-Azaspiro[3.5]nonan-7-ol](/img/structure/B13524432.png)





